Cas no 1806415-43-9 (6-Methylthio-1H-benzimidazole-5-carboxamide)

6-Methylthio-1H-benzimidazole-5-carboxamide structure
1806415-43-9 structure
商品名:6-Methylthio-1H-benzimidazole-5-carboxamide
CAS番号:1806415-43-9
MF:C9H9N3OS
メガワット:207.252259969711
CID:4824784

6-Methylthio-1H-benzimidazole-5-carboxamide 化学的及び物理的性質

名前と識別子

    • 6-Methylthio-1H-benzimidazole-5-carboxamide
    • インチ: 1S/C9H9N3OS/c1-14-8-3-7-6(11-4-12-7)2-5(8)9(10)13/h2-4H,1H3,(H2,10,13)(H,11,12)
    • InChIKey: ALJFUPGYXOAXCY-UHFFFAOYSA-N
    • ほほえんだ: S(C)C1=CC2=C(C=C1C(N)=O)NC=N2

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 236
  • トポロジー分子極性表面積: 97.1
  • 疎水性パラメータ計算基準値(XlogP): 0.9

6-Methylthio-1H-benzimidazole-5-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A061005080-250mg
6-Methylthio-1H-benzimidazole-5-carboxamide
1806415-43-9 98%
250mg
$5,286.66 2022-03-31
Alichem
A061005080-500mg
6-Methylthio-1H-benzimidazole-5-carboxamide
1806415-43-9 98%
500mg
$8,404.46 2022-03-31
Alichem
A061005080-1g
6-Methylthio-1H-benzimidazole-5-carboxamide
1806415-43-9 98%
1g
$14,585.57 2022-03-31

6-Methylthio-1H-benzimidazole-5-carboxamide 関連文献

6-Methylthio-1H-benzimidazole-5-carboxamideに関する追加情報

6-Methylthio-1H-benzimidazole-5-carboxamide (CAS No. 1806415-43-9)

The compound 6-Methylthio-1H-benzimidazole-5-carboxamide (CAS No. 1806415-43-9) is a highly specialized organic compound with significant potential in various scientific and industrial applications. This compound belongs to the class of benzimidazoles, which are well-known for their versatile properties and wide-ranging uses in fields such as pharmacology, materials science, and organic synthesis. The benzimidazole core of this molecule provides a rigid and aromatic structure, while the methylthio and carboxamide substituents introduce additional functional groups that enhance its reactivity and applicability.

Recent studies have highlighted the importance of benzimidazole derivatives in drug discovery, particularly in the development of anti-inflammatory, antitumor, and antimicrobial agents. The methylthio group in this compound contributes to its sulfur-based reactivity, making it a promising candidate for thiolation reactions or as a precursor in the synthesis of bioactive molecules. Furthermore, the carboxamide functionality allows for easy modification and conjugation with other biomolecules, enhancing its utility in medicinal chemistry.

One of the most intriguing aspects of 6-Methylthio-1H-benzimidazole-5-carboxamide is its ability to act as a versatile building block in organic synthesis. Researchers have demonstrated its effectiveness in constructing complex heterocyclic frameworks, which are essential components of many bioactive compounds. For instance, the molecule has been employed as an intermediate in the synthesis of novel antiviral agents, showcasing its potential in combating emerging viral threats.

In terms of chemical synthesis, this compound can be prepared through a variety of methods, including condensation reactions involving thioamides and carbonyl compounds. The optimization of these synthetic routes has been a focal point of recent research, with scientists aiming to improve yield and purity while minimizing environmental impact. Such advancements underscore the importance of sustainable practices in modern chemical synthesis.

The structural uniqueness of 6-Methylthio-1H-benzimidazole-5-carboxamide also makes it an attractive candidate for materials science applications. Its aromaticity and functional groups enable it to serve as a precursor for advanced materials such as conductive polymers or metal-organic frameworks (MOFs). These materials hold promise for use in energy storage devices, sensors, and catalysis.

From an analytical standpoint, the compound has been extensively characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These studies have provided valuable insights into its molecular structure, stability, and reactivity under various conditions. Such detailed characterization is crucial for ensuring the reliability and reproducibility of this compound in both academic research and industrial applications.

In conclusion, 6-Methylthio-1H-benzimidazole-5-carboxamide (CAS No. 1806415-43-9) stands out as a multifaceted compound with immense potential across diverse scientific domains. Its unique combination of structural features and functional groups positions it as a valuable tool in drug discovery, organic synthesis, and materials science. As research continues to uncover new applications for this compound, its significance in advancing scientific knowledge and technological innovation is expected to grow further.

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